molecular formula C8H6BrFO2 B043781 4-Bromo-2-fluorophenylacetic acid CAS No. 114897-92-6

4-Bromo-2-fluorophenylacetic acid

Cat. No. B043781
M. Wt: 233.03 g/mol
InChI Key: PNBIYFPZODYMOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-fluorophenylacetic acid often involves complex chemical reactions. For instance, an efficient synthesis method was developed for a potent BACE1 inhibitor involving a Friedel-Crafts reaction between 3-bromo-4-fluorophenylacetic acid and 2-methoxytoluene, followed by DMSO mediated α-oxidation and subsequent aminohydantoin formation and Suzuki coupling, achieving over 70% overall yield (Zhou, Malamas, & Robichaud, 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Bromo-2-fluorophenylacetic acid has been extensively studied. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound were investigated using Gaussian09 software package, revealing insights into the geometrical parameters and stability of the molecule (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Bromo-2-fluorophenylacetic acid and its derivatives are pivotal in their application. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, was developed. This method involves the diazotization of 2-fluoro-4-bromoaniline followed by a reaction with methyl nitrite, offering a viable alternative to more costly or complex procedures (Qiu, Gu, Zhang, & Xu, 2009).

Physical Properties Analysis

The physical properties of 4-Bromo-2-fluorophenylacetic acid derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application in chemical syntheses and product formulations. However, specific studies focusing on these physical properties were not identified in this search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, are crucial for understanding the potential applications of 4-Bromo-2-fluorophenylacetic acid in synthesis and drug development. The comparative DFT study on reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids provides valuable insights into the influence of halogenation on the chemical properties of these compounds (Srivastava et al., 2015).

Scientific Research Applications

Synthesis and Reactivity

One key area of scientific research involving 4-Bromo-2-fluorophenylacetic acid focuses on its synthesis and application in creating complex organic compounds. For instance, this compound has been utilized in the synthesis of 4-Bromo-2-fluorobiphenyl through a one-pot method using diazotization and coupling reactions. This synthesis approach has been optimized to achieve a significant reduction in the cost of acidic reagents, highlighting the compound's role in cost-effective organic synthesis processes (Li Yong-qiang, 2012). Furthermore, a comparative DFT study has illuminated the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including derivatives similar to 4-Bromo-2-fluorophenylacetic acid. This research provides detailed insights into the molecular behavior of such compounds, emphasizing their structural properties and reactivity descriptors (A. K. Srivastava et al., 2015).

Medicinal Chemistry Applications

In medicinal chemistry, 4-Bromo-2-fluorophenylacetic acid serves as a precursor or intermediate in the synthesis of bioactive molecules. An efficient method for creating a potent BACE1 inhibitor, crucial for Alzheimer's Disease treatment, involves a Friedel-Crafts reaction of 3-bromo-4-fluorophenylacetic acid. This synthesis pathway demonstrates the compound's relevance in developing treatments for neurodegenerative disorders (P. Zhou, M. Malamas, A. Robichaud, 2009).

Analytical Chemistry and Method Development

Analytical applications of 4-Bromo-2-fluorophenylacetic acid involve its use in chromatographic selectivity studies. For example, research on the separation of fluorophenylacetic acid positional isomers has led to the development of chromatographic methods for controlling the purity of starting materials in pharmaceutical synthesis. This work underscores the importance of understanding and controlling positional isomers in drug development processes (Tyson L. Chasse et al., 2007).

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBIYFPZODYMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555124
Record name (4-Bromo-2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorophenylacetic acid

CAS RN

114897-92-6
Record name (4-Bromo-2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-2-fluorophenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

NaOH (56.2 mL, 112 mmol) was added to a solution of 2-(4-bromo-2-fluorophenyl)acetonitrile (4.01 g, 18.74 mmol) in MeOH (30 mL). The mixture was stirred at 100° C. for 12 h. The mixture was cooled to rt. Then the solution was concentrated and distributed between EA and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The resulting 2-(4-bromo-2-fluorophenyl)acetic acid (4.13 g, 17.72 mmol, 95.0% yield) was used to next step without further purification. TLC (PE/EA=1/1, Rf=0.4): 1H NMR (400 MHz, CDCl3) δ 7.22-7.31 (m, 2H), 7.13 (t, J=8.05 Hz, 1H), 3.67 (s, 2H); ES-LCMS m/z 232.9 (M+H).
Name
Quantity
56.2 mL
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-2-fluoro-phenylacetamide (1.3 gm) was suspended in 100 ml of 30% NaOH, heating at reflux temperature for 24 hrs, cooled to room temperature, washed with DCM, and ethyl acetate. The aqueous layer was acidified with conc. HCl, extracted with ethyl acetate, evaporated; the residue was crystallized from isopropanol-water to give needle crystals (0.5 gm, 38%) H1-NMR INOVA-500 (DMSO d6) δ 3.619 (s, 2H), 7.316 (t, J=8.0 Hz, 1H), 7.379 (dd, J=8.0, 1.5 Hz, 1H), 7.516 (dd, J=8.0, 1.5 Hz, 1H), 12.555 (s, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
38%

Synthesis routes and methods III

Procedure details

To a solution of 2-(4-bromo-2-fluorophenyl)acetonitrile (397 g, 1.82 mol) in MeOH (500 mL) stirred under nitrogen at 20° C. was added NaOH (2.22 L, 2.5M, 5.56 mol) solution in one charge. The reaction mixture was stirred at 80° C. for 5 h. Then the solution was concentrated and neutralized with conc. HCl to pH=5 with stirring. Then the solution was extracted with EA (1.5 L×2). Another two batches were repeated using the same procedure. Then the three batches were combined. The combined organic extract was washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to give the pure 2-(4-bromo-2-fluorophenyl)acetic acid (1200 g, 92% yield): TLC (PE/EA=5:1, Rf=0.2); 1H NMR (400 MHz, CDCl3) δ 7.24 (br. s., 1H), 7.12 (t, J=7.9 Hz, 1H), 3.65 (s, 2H).
Quantity
397 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
2.22 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-(4-bromo-2-fluorophenyl)acetonitrile (4.01 g, 18.74 mmol) in MeOH (30 mL) was added 2 M NaOH (56.2 mL, 112 mmol). The mixture was stirred at 100° C. for 12 h. The mixture was then cooled to rt. Then the solution was concentrated and distributed between EA and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated to provide 2-(4-bromo-2-fluorophenyl)acetic acid (4.13 g, 17.72 mmol, 95% yield): 1H NMR (400 MHz, CDCl3) δ 7.31-7.22 (m, 2H), 7.13 (t, J=8.05 Hz, 1H), 3.67 (s, 2H); ES-LCMS m/z 233 (M+H).
Quantity
4.01 g
Type
reactant
Reaction Step One
Name
Quantity
56.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

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